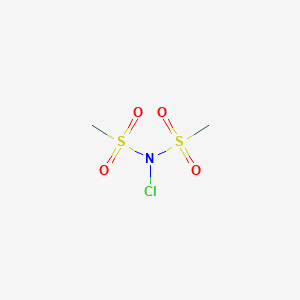
N-Chloro-N-(methanesulfonyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Chloro-N-(methanesulfonyl)methanesulfonamide is an organosulfur compound that features both a sulfonamide and a sulfonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
N-Chloro-N-(methanesulfonyl)methanesulfonamide can be synthesized through the chlorination of methanesulfonamide. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale chlorination reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
化学反応の分析
Types of Reactions
N-Chloro-N-(methanesulfonyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia or primary amines.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted sulfonamides and sulfonates.
科学的研究の応用
N-Chloro-N-(methanesulfonyl)methanesulfonamide has several applications in scientific research:
Biology: Investigated for its potential as a biocidal agent due to its reactivity with biological molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of N-Chloro-N-(methanesulfonyl)methanesulfonamide involves its reactivity with nucleophiles. The compound can act as an electrophile, with the chlorine atom being displaced by nucleophilic attack. This reactivity is leveraged in various chemical transformations, making it a valuable reagent in organic synthesis.
類似化合物との比較
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the chlorine atom on the nitrogen.
Methanesulfonamide: Contains the sulfonamide group but does not have the sulfonyl chloride functionality.
N-Chlorosulfonamide: Similar in having a chlorine atom on the nitrogen but differs in the rest of the structure.
Uniqueness
N-Chloro-N-(methanesulfonyl)methanesulfonamide is unique due to the presence of both a sulfonamide and a sulfonyl chloride group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts.
特性
CAS番号 |
71954-24-0 |
|---|---|
分子式 |
C2H6ClNO4S2 |
分子量 |
207.7 g/mol |
IUPAC名 |
N-chloro-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C2H6ClNO4S2/c1-9(5,6)4(3)10(2,7)8/h1-2H3 |
InChIキー |
CQBRMBNRVGAXMN-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N(S(=O)(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


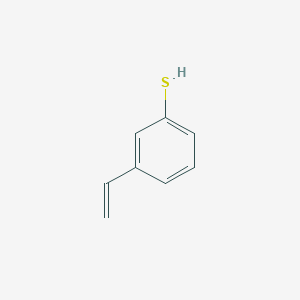
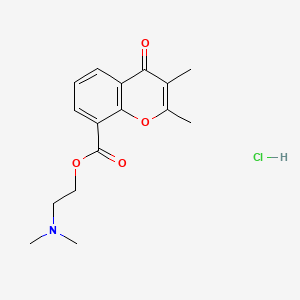
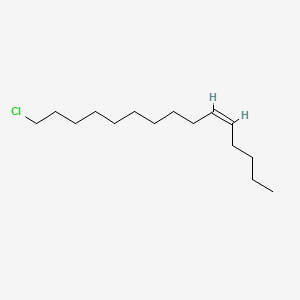
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
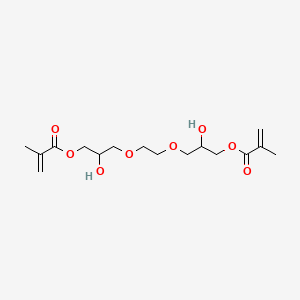

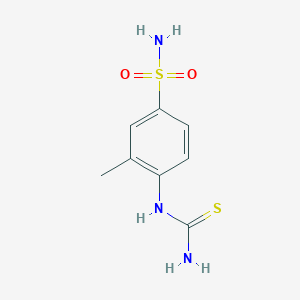
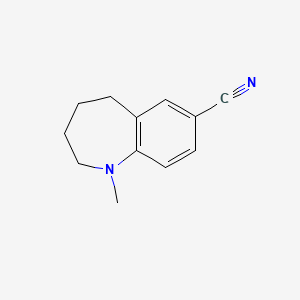
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
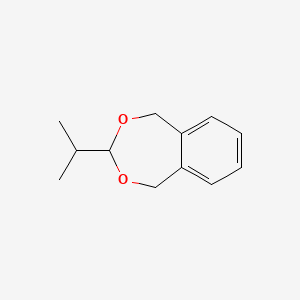
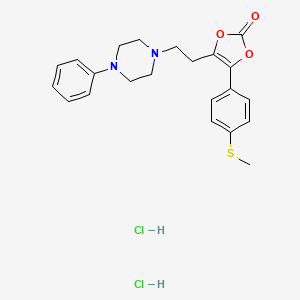


![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
